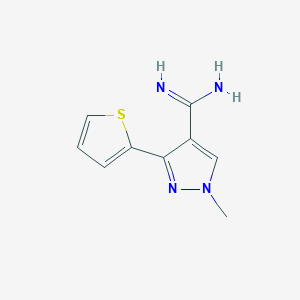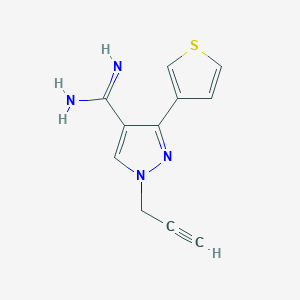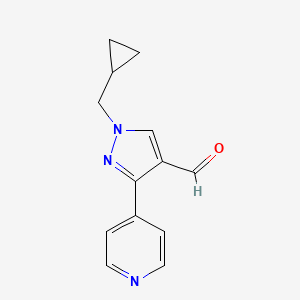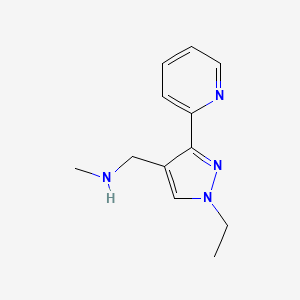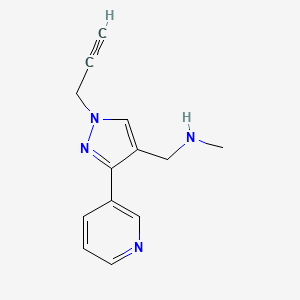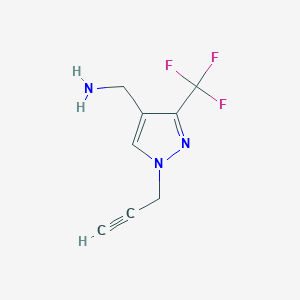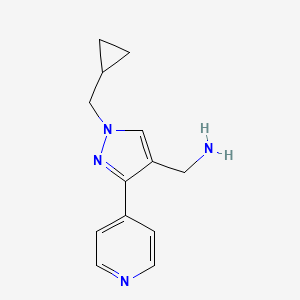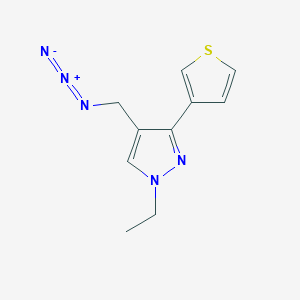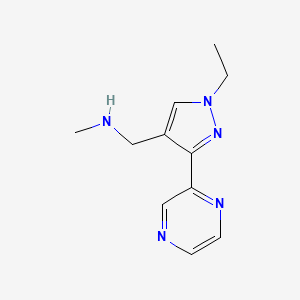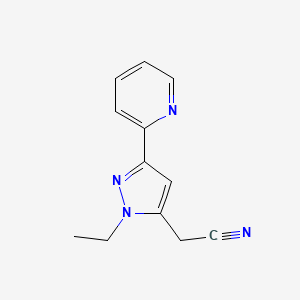
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile” includes a pyrazole ring attached to a pyridine ring via an acetonitrile group. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyridine ring is a six-membered ring with one nitrogen atom .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities. These activities are particularly evaluated against immortalized rat hepatic stellate cells (HSC-T6). The derivatives have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Pharmacological Activities
The pyrimidine moiety, which is part of this compound’s structure, is known for a wide range of pharmacological activities. It serves as a privileged structure in medicinal chemistry, leading to the design of compounds with diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Scaffold for Biologically Active Compounds
The related pyrrolidine scaffold, which can be derived from similar compounds, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. This includes the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
Anti-Tubercular Agents
Derivatives of this compound have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. This highlights the compound’s role in the search for potent anti-tubercular agents .
Synthesis of Heterocyclic Compounds
The compound is employed in the construction of novel heterocyclic compound libraries with potential biological activities. This is a crucial component of medicinal chemistry and chemical biology, where the compound’s derivatives are used to create a diverse array of biologically active molecules .
Modifying Physicochemical Parameters
Incorporating this compound into drug candidates can be a strategic choice for modifying physicochemical parameters, thereby optimizing ADME/Tox results. This is due to the introduction of heteroatomic fragments, which are useful tools in achieving the desired pharmacokinetic and toxicological profiles .
Propiedades
IUPAC Name |
2-(2-ethyl-5-pyridin-2-ylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-16-10(6-7-13)9-12(15-16)11-5-3-4-8-14-11/h3-5,8-9H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZCSVRTUKSHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




